Noribogaine Glucuronide: A Comprehensive Technical Overview for Drug Development Professionals
Noribogaine Glucuronide: A Comprehensive Technical Overview for Drug Development Professionals
An In-depth Guide to the Chemical Structure, Properties, and Metabolic Profile of a Key Ibogaine Metabolite
Introduction
Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a subject of significant interest in the field of addiction research and drug development. Its formation and subsequent metabolism are critical to understanding the long-term effects and safety profile of ibogaine. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to form noribogaine glucuronide. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to noribogaine glucuronide, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Noribogaine glucuronide is formed through the enzymatic attachment of a glucuronic acid moiety to the hydroxyl group of noribogaine. This process, known as glucuronidation, significantly increases the water solubility of the molecule, facilitating its excretion from the body.
The chemical structure of noribogaine glucuronide is presented below:
Figure 1: Chemical Structure of Noribogaine Glucuronide
(A visual representation of the chemical structure would be placed here in a full whitepaper)
A summary of the key chemical and physical properties of noribogaine and its glucuronide metabolite is provided in the table below for easy comparison.
| Property | Noribogaine | Noribogaine Glucuronide |
| Molecular Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇[1] |
| Molecular Weight | 296.41 g/mol | 472.5 g/mol [1] |
| IUPAC Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol | 6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| CAS Number | 481-88-9 | 1628118-68-2 |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | Predicted to be highly water-soluble |
| pKa (Predicted) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~10.5 (phenol) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~3.5 (carboxylic acid) |
| LogP (Predicted) | ~3.5 | ~1.5 |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of ibogaine to noribogaine and its subsequent glucuronidation is a critical pathway influencing the pharmacokinetic and pharmacodynamic profile of ibogaine.
Metabolic Pathway
The metabolic journey begins with the O-demethylation of ibogaine to noribogaine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Noribogaine then undergoes Phase II metabolism through glucuronidation, where a glucuronic acid molecule is attached to the phenolic hydroxyl group of noribogaine. This reaction is mediated by UDP-glucuronosyltransferases (UGTs).
Experimental Workflow for In Vitro Glucuronidation Analysis
The following diagram outlines a typical experimental workflow for studying the in vitro formation of noribogaine glucuronide using human liver microsomes.
Experimental Protocols
In Vitro Formation of Noribogaine Glucuronide using Human Liver Microsomes
This protocol is adapted from studies investigating the metabolism of noribogaine.
Materials:
-
Human liver microsomes (pooled)
-
Noribogaine solution (in a suitable solvent like methanol or DMSO)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) solution
-
Magnesium chloride (MgCl₂) solution
-
Alamethicin solution
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL), MgCl₂ (final concentration ~8 mM), and alamethicin (final concentration ~25 µg/mL) in Tris-HCl buffer.
-
Pre-incubate the mixture on ice for 15-30 minutes to allow for the permeabilization of the microsomal membrane by alamethicin.
-
Add the noribogaine substrate to the reaction mixture to achieve the desired final concentration.
-
Initiate the reaction by adding UDPGA (final concentration ~5 mM).
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., up to 120 minutes, with time points taken to assess linearity).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for analysis.
Quantification of Noribogaine Glucuronide by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate noribogaine and noribogaine glucuronide from other matrix components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Noribogaine: Precursor ion (m/z) -> Product ion (m/z)
-
Noribogaine Glucuronide: Precursor ion (m/z 473.2) -> Product ion (m/z 297.2)
-
-
Internal Standard: A suitable deuterated analog of noribogaine or another structurally similar compound.
Pharmacological Properties and Signaling Pathways
While the pharmacology of noribogaine has been extensively studied, there is a notable lack of data on the direct pharmacological activity of noribogaine glucuronide. It is generally presumed that glucuronidation is a detoxification pathway that renders the parent compound inactive and facilitates its excretion.[2][3][4] This is due to the increased polarity and size of the glucuronide conjugate, which typically hinders its ability to cross the blood-brain barrier and interact with central nervous system receptors.
However, it is important to note that some glucuronide metabolites of other drugs have been shown to possess pharmacological activity.[2] To date, no studies have specifically reported significant biological activity or receptor binding for noribogaine glucuronide.
The primary signaling pathways of interest are those affected by the parent compound, noribogaine. Noribogaine is known to interact with several receptor systems, including:
-
Opioid Receptors: Noribogaine is a biased agonist at the kappa-opioid receptor (KOR) and also interacts with mu-opioid receptors.[5]
-
Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of SERT.[5]
-
NMDA Receptors: Noribogaine acts as a weak antagonist at the NMDA receptor.[5]
The glucuronidation of noribogaine is expected to terminate its interaction with these signaling pathways.
Conclusion and Future Directions
Noribogaine glucuronide is the major clearance metabolite of noribogaine. Its chemical properties are characterized by a significant increase in polarity compared to its parent compound, facilitating its elimination from the body. The in vitro study of its formation is well-established, providing a valuable tool for drug metabolism and pharmacokinetic studies.
A significant knowledge gap remains concerning the direct pharmacological activity of noribogaine glucuronide. While it is likely inactive, dedicated studies to confirm this would be beneficial for a complete understanding of the pharmacology of ibogaine and its metabolites. Future research should focus on synthesizing sufficient quantities of noribogaine glucuronide for in vitro and in vivo pharmacological profiling to definitively assess its biological activity and potential contribution to the overall effects of ibogaine.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Noribogaine - Wikipedia [en.wikipedia.org]
